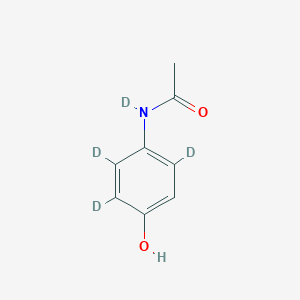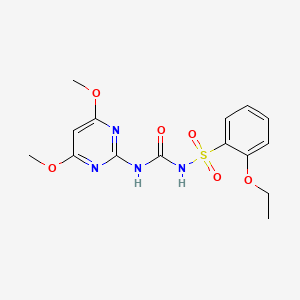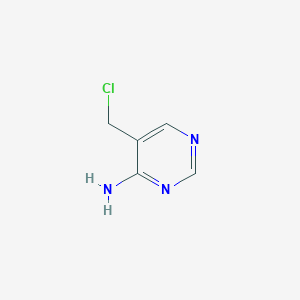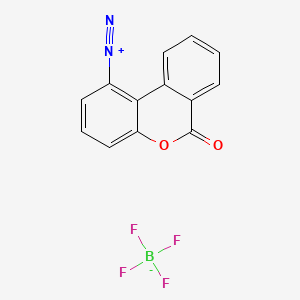
2-Tolperisone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tolperisone Hydrochloride, also known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one hydrochloride, is a centrally acting muscle relaxant. It is primarily used to treat increased muscle tone associated with neurological diseases. This compound has been in clinical use since the 1960s and is known for its ability to block sodium and calcium channels, which contributes to its muscle relaxant properties .
Vorbereitungsmethoden
The synthesis of 2-Tolperisone Hydrochloride involves several steps. One common method includes the reaction of 4-methylpropiophenone with piperidine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods often involve wet granulation and compression techniques to formulate the compound into film-coated tablets .
Analyse Chemischer Reaktionen
2-Tolperisone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, which can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation
Wissenschaftliche Forschungsanwendungen
2-Tolperisone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving the synthesis and reactivity of β-aminoketones.
Biology: Research has focused on its effects on muscle tone and its potential use in treating spasticity and related conditions.
Medicine: It is widely used in the treatment of neurological disorders that cause increased muscle tone, such as multiple sclerosis and spinal cord injuries.
Industry: The compound is used in the formulation of various pharmaceutical products, including sustained-release tablets .
Wirkmechanismus
The precise mechanism of action of 2-Tolperisone Hydrochloride is not completely understood. it is known to block voltage-gated sodium and calcium channels, which reduces the release of neurotransmitters and decreases muscle tone. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .
Vergleich Mit ähnlichen Verbindungen
2-Tolperisone Hydrochloride is often compared with other centrally acting muscle relaxants, such as eperisone and tizanidine. While all these compounds share similar muscle relaxant properties, this compound is unique in its specific inhibition of central nervous system synapses and its ability to block both sodium and calcium channels. This dual action makes it particularly effective in treating spasticity .
Similar Compounds
- Eperisone
- Tizanidine
- Baclofen
- Methocarbamol
These compounds differ in their specific mechanisms of action and clinical applications, but all are used to manage muscle spasticity and related conditions .
Eigenschaften
Molekularformel |
C16H24ClNO |
|---|---|
Molekulargewicht |
281.82 g/mol |
IUPAC-Name |
2-methyl-1-(2-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-8-4-5-9-15(13)16(18)14(2)12-17-10-6-3-7-11-17;/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3;1H |
InChI-Schlüssel |
MIOHYDSPZNIQNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C(C)CN2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)






![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)

